molecular formula C29H52 B12819328 18,19-Dinorstigmastane, 5,14-dimethyl-, (5beta,8alpha,9beta,10alpha,14beta,24xi)- CAS No. 67597-35-7

18,19-Dinorstigmastane, 5,14-dimethyl-, (5beta,8alpha,9beta,10alpha,14beta,24xi)-

Cat. No.: B12819328
CAS No.: 67597-35-7
M. Wt: 400.7 g/mol
InChI Key: LCVQLPAZKIGZDD-UHFFFAOYSA-N
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Description

18,19-Dinorstigmastane, 5,14-dimethyl-, (5beta,8alpha,9beta,10alpha,14beta,24xi)-: is a complex organic compound It is a derivative of stigmastane, characterized by the presence of multiple methyl groups and a unique stereochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18,19-Dinorstigmastane, 5,14-dimethyl-, (5beta,8alpha,9beta,10alpha,14beta,24xi)- involves multiple steps, including the formation of the stigmastane backbone and subsequent functionalization. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

18,19-Dinorstigmastane, 5,14-dimethyl-, (5beta,8alpha,9beta,10alpha,14beta,24xi)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes.

Scientific Research Applications

18,19-Dinorstigmastane, 5,14-dimethyl-, (5beta,8alpha,9beta,10alpha,14beta,24xi)- has several scientific research applications, including:

    Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the synthesis of complex organic molecules and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 18,19-Dinorstigmastane, 5,14-dimethyl-, (5beta,8alpha,9beta,10alpha,14beta,24xi)- involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 18,19-Dinorcholestane, 5,14-dimethyl-, (5beta,10alpha,14beta,17alpha)-
  • Stigmastane derivatives

Uniqueness

18,19-Dinorstigmastane, 5,14-dimethyl-, (5beta,8alpha,9beta,10alpha,14beta,24xi)- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

67597-35-7

Molecular Formula

C29H52

Molecular Weight

400.7 g/mol

IUPAC Name

17-(5-ethyl-6-methylheptan-2-yl)-5,14-dimethyl-2,3,4,6,7,8,9,10,11,12,13,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C29H52/c1-7-22(20(2)3)12-11-21(4)23-15-19-29(6)26(23)14-13-24-25-10-8-9-17-28(25,5)18-16-27(24)29/h20-27H,7-19H2,1-6H3

InChI Key

LCVQLPAZKIGZDD-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(C)C1CCC2(C1CCC3C2CCC4(C3CCCC4)C)C)C(C)C

Origin of Product

United States

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